Cas no 1541014-01-0 (5-methyl-2-2-(piperazin-1-yl)ethylphenol)
5-methyl-2-2-(piperazin-1-yl)ethylphenol Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-2-2-(piperazin-1-yl)ethylphenol
- 1541014-01-0
- 5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol
- EN300-1796692
-
- Inchi: 1S/C13H20N2O/c1-11-2-3-12(13(16)10-11)4-7-15-8-5-14-6-9-15/h2-3,10,14,16H,4-9H2,1H3
- InChI Key: XVHCEMWITLJTTA-UHFFFAOYSA-N
- SMILES: OC1C=C(C)C=CC=1CCN1CCNCC1
Computed Properties
- Exact Mass: 220.157563266g/mol
- Monoisotopic Mass: 220.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 35.5Ų
5-methyl-2-2-(piperazin-1-yl)ethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796692-0.05g |
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol |
1541014-01-0 | 0.05g |
$816.0 | 2023-09-19 | ||
| Enamine | EN300-1796692-0.1g |
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol |
1541014-01-0 | 0.1g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1796692-0.25g |
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol |
1541014-01-0 | 0.25g |
$893.0 | 2023-09-19 | ||
| Enamine | EN300-1796692-0.5g |
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol |
1541014-01-0 | 0.5g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1796692-1.0g |
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol |
1541014-01-0 | 1g |
$971.0 | 2023-05-23 | ||
| Enamine | EN300-1796692-2.5g |
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol |
1541014-01-0 | 2.5g |
$1903.0 | 2023-09-19 | ||
| Enamine | EN300-1796692-5.0g |
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol |
1541014-01-0 | 5g |
$2816.0 | 2023-05-23 | ||
| Enamine | EN300-1796692-10.0g |
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol |
1541014-01-0 | 10g |
$4176.0 | 2023-05-23 | ||
| Enamine | EN300-1796692-1g |
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol |
1541014-01-0 | 1g |
$971.0 | 2023-09-19 | ||
| Enamine | EN300-1796692-5g |
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol |
1541014-01-0 | 5g |
$2816.0 | 2023-09-19 |
5-methyl-2-2-(piperazin-1-yl)ethylphenol Related Literature
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 5-methyl-2-2-(piperazin-1-yl)ethylphenol
Comprehensive Overview of 5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol (CAS No. 1541014-01-0): Properties, Applications, and Research Insights
5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol (CAS No. 1541014-01-0) is a chemically synthesized organic compound featuring a unique molecular structure that combines a phenolic core with a piperazine moiety. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential as a building block for drug discovery and its bioactive properties. The presence of both the phenolic hydroxyl group and the piperazine ring contributes to its versatility in forming derivatives with varied biological activities.
In recent years, the demand for piperazine-based compounds like 5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol has surged, driven by their applications in central nervous system (CNS) drug development and receptor modulation. Researchers are particularly interested in its potential role in designing neurological therapeutics, given the piperazine group's affinity for neurotransmitter receptors. This aligns with current trends in addressing neurodegenerative diseases and mental health disorders, topics frequently searched in academic and medical communities.
The compound's synthetic pathway typically involves multi-step organic reactions, including alkylation and condensation, to attach the piperazine unit to the phenolic backbone. Its physicochemical properties, such as solubility in polar solvents and moderate lipophilicity, make it suitable for further derivatization. Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are employed to confirm its purity and structure, ensuring compliance with pharmaceutical-grade standards.
From an industrial perspective, 5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol is often utilized as an intermediate in the synthesis of more complex molecules. Its relevance extends to catalysis research and material science, where its electron-donating properties are explored. Notably, the compound's stability under controlled conditions makes it a candidate for high-throughput screening in drug libraries, a hot topic in AI-driven drug discovery platforms.
Environmental and safety profiles of CAS No. 1541014-01-0 are rigorously evaluated, with studies focusing on its biodegradability and ecotoxicological impact. As sustainability becomes a priority in chemical manufacturing, researchers are investigating greener synthesis routes for such compounds, addressing queries like "green chemistry alternatives for piperazine derivatives"—a frequently searched term in scientific databases.
In summary, 5-methyl-2-[2-(piperazin-1-yl)ethyl]phenol represents a promising scaffold in modern chemistry, bridging gaps between medicinal chemistry, biotechnology, and sustainable synthesis. Its multifaceted applications and alignment with cutting-edge research trends underscore its importance in both academic and industrial settings.
1541014-01-0 (5-methyl-2-2-(piperazin-1-yl)ethylphenol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)